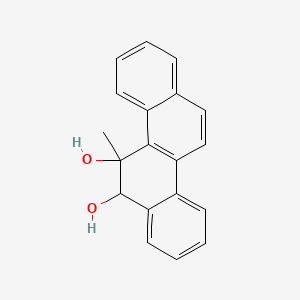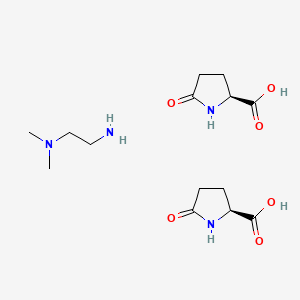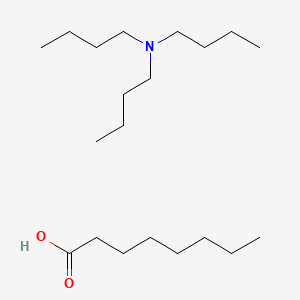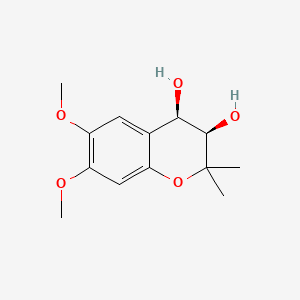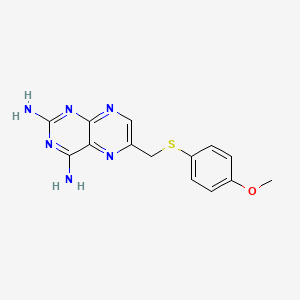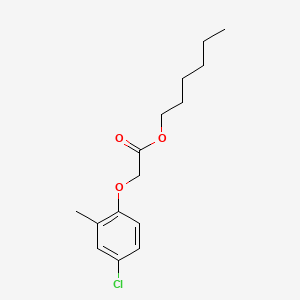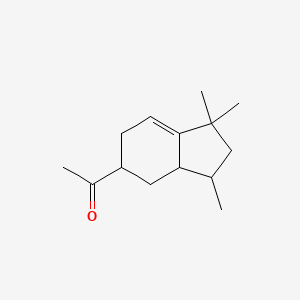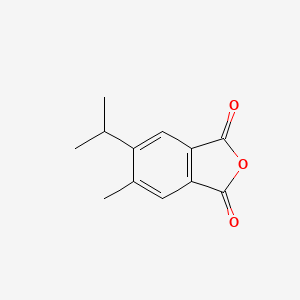
5-Isopropyl-4-methylphthalic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-4-methylphthalic anhydride is a heterocyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22188 g/mol . It is known for its unique structure, which includes a five-membered ring, a six-membered ring, and an anhydride functional group. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
5-Isopropyl-4-methylphthalic anhydride can be synthesized through several methods. One common approach involves the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and pressure.
化学反応の分析
Types of Reactions
5-Isopropyl-4-methylphthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 5-isopropyl-4-methylphthalic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of amines and may require a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrolysis: 5-Isopropyl-4-methylphthalic acid.
Esterification: Various esters depending on the alcohol used.
Amidation: Corresponding amides based on the amine used.
科学的研究の応用
5-Isopropyl-4-methylphthalic anhydride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-Isopropyl-4-methylphthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines . This leads to the formation of carboxylic acids, esters, or amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
5-Isopropyl-4-methylphthalic acid: The hydrolyzed form of the anhydride.
Hexahydro-4-methylphthalic anhydride: Another anhydride with a similar structure but different reactivity.
Trimellitic anhydride: A related compound with three carboxylic acid groups.
Uniqueness
5-Isopropyl-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups on the aromatic ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
84029-86-7 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
5-methyl-6-propan-2-yl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H12O3/c1-6(2)8-5-10-9(4-7(8)3)11(13)15-12(10)14/h4-6H,1-3H3 |
InChIキー |
HARMCMJYOSSBBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(C)C)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


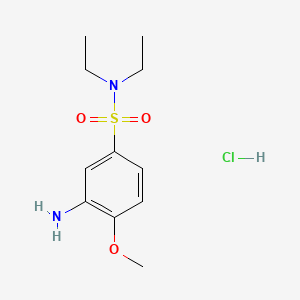

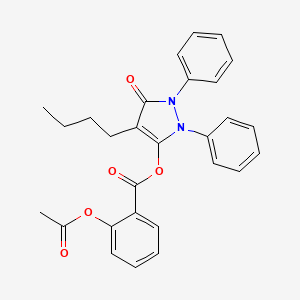


![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
